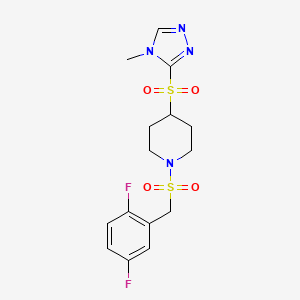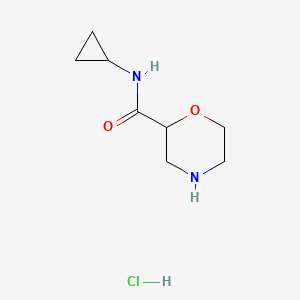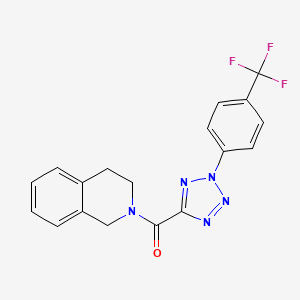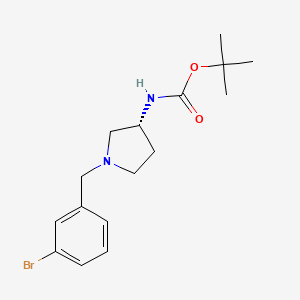![molecular formula C21H20N2O5 B2487472 Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868225-25-6](/img/structure/B2487472.png)
Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally diverse C1-benzyl and -benzoyl isoquinolines, which share a core similarity with the compound of interest, has been achieved through oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes. This method exhibits excellent chemoselectivity and avoids unproductive preactivation steps, making it an attractive pathway for synthesizing related compounds (Miao Wan, H. Lou, Lei Liu, 2015). Similarly, the synthesis involving reactions with primary amines and specific methyl esters leading to isoquinolinones highlights a potential route for the target compound's synthesis (P. Sanna, F. Savelli, 1984).
Molecular Structure Analysis
Density Functional Theory (DFT) calculations have been used to investigate the equilibrium geometry, total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges of structurally similar compounds. This analysis provides insights into the molecular structure and electronic properties, contributing to understanding the compound (S. A. Halim, M. Ibrahim, 2017).
Chemical Reactions and Properties
Reactions involving isoquinolines and methyl arenes, as well as the synthesis of isoquinolinones, reveal the chemical reactivity and potential transformations of the compound under study. These reactions are crucial for tailoring the compound's chemical properties for specific applications (Miao Wan, H. Lou, Lei Liu, 2015); (P. Sanna, F. Savelli, 1984).
Physical Properties Analysis
Investigating the molecular structure, particularly through X-ray structural analysis, provides valuable information on the physical properties such as crystal structure, which influences the compound's solubility, stability, and reactivity. This aspect is crucial for understanding the compound's behavior in various conditions (Д. А. Руденко et al., 2013).
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity in oxidative coupling and their interactions with other molecules, provide insights into the reactivity and stability of the compound of interest. These properties are essential for predicting how the compound might be modified or react under different chemical conditions (Miao Wan, H. Lou, Lei Liu, 2015).
Wissenschaftliche Forschungsanwendungen
Selective Inhibitors in Pharmacology
- Identified as potent inhibitors of Steroidogenic Factor 1 (SF-1), a transcription factor in the nuclear receptor superfamily, with significant implications in therapeutic research. These inhibitors have been characterized for their selectivity and potency, offering insights into the pharmacology of SF-1 and potential therapeutic applications (Madoux et al., 2008).
Cyclization and Chemical Reactions
- Involved in cyclization reactions, forming specific compounds such as 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used. This highlights its role in synthetic organic chemistry (Ukrainets et al., 2014).
Smiles Rearrangements in Alkaloid Derivatives
- The compound participates in Smiles rearrangements in derivatives of the isoquinoline alkaloid, berberine. This includes reactions with propylamine and sequential aminolysis, leading to specific acetamide derivatives, which is significant for medicinal chemistry and alkaloid research (Nechepurenko et al., 2014).
Reactivation of Human Acetylcholinesterase
- Plays a role in the synthesis of mono-pyridinium oximes that have potential as reactivators of human acetylcholinesterase inhibited by organophosphorus inhibitors. This has implications in the treatment of nerve agent poisoning (Valiveti et al., 2015).
Synthesis of Heterocyclic Compounds
- Utilized in the synthesis of complex heterocyclic compounds, such as nitro-1,2-dihydro-1-oxoisoquinoline-3-carboxylate compounds, which has applications in drug discovery and organic synthesis (Nunami et al., 1979).
Inhibitors in Tumor Research
- Found as a selective T-type Ca2+ channel blocker, reducing tumor volume and weight in a specific lung cancer model. This application is significant in cancer research and treatment strategies (Rim et al., 2014).
Eigenschaften
IUPAC Name |
methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-27-20(25)14-28-18-9-5-8-17-16(18)10-11-23(21(17)26)13-19(24)22-12-15-6-3-2-4-7-15/h2-11H,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADJZAJLRCATAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)
![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)



![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)
![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)

![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)